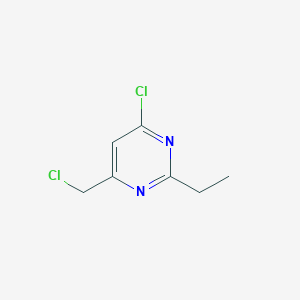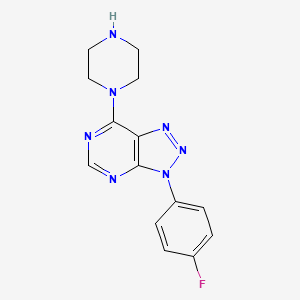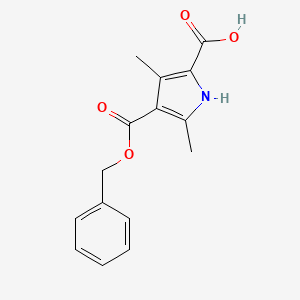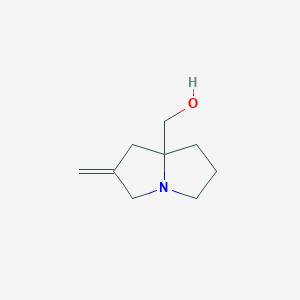
2-Chlor-4,6-dimethoxychinolin
Übersicht
Beschreibung
2-Chloro-4,6-dimethoxyquinoline is a heterocyclic organic compound with the molecular formula C11H10ClNO2. It is a yellow crystalline solid that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,6-dimethoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been studied for its potential antimicrobial and antimalarial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
2-Chloro-4,6-dimethoxyquinoline is a heterocyclic compound belonging to the quinoline group
Mode of Action
It is suggested that it may inhibit key enzymes in Plasmodium species, thereby preventing their growth and proliferation
Biochemical Pathways
Given its potential antimalarial activity, it may interfere with the metabolic pathways of Plasmodium species, such as pyrimidine metabolism
Biochemische Analyse
Biochemical Properties
2-Chloro-4,6-dimethoxyquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases and topoisomerases, which are crucial for DNA replication and cell division . The nature of these interactions often involves the binding of 2-Chloro-4,6-dimethoxyquinoline to the active sites of these enzymes, thereby inhibiting their activity and affecting cellular processes.
Cellular Effects
The effects of 2-Chloro-4,6-dimethoxyquinoline on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular metabolism and reduced cell proliferation.
Molecular Mechanism
At the molecular level, 2-Chloro-4,6-dimethoxyquinoline exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, it inhibits the activity of certain kinases by binding to their ATP-binding sites, preventing phosphorylation of target proteins . This inhibition can result in the disruption of signaling pathways that are essential for cell survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4,6-dimethoxyquinoline change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that prolonged exposure to 2-Chloro-4,6-dimethoxyquinoline can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro . In vivo studies have also demonstrated its potential for long-term therapeutic effects.
Dosage Effects in Animal Models
The effects of 2-Chloro-4,6-dimethoxyquinoline vary with different dosages in animal models. At low doses, it has been observed to inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
2-Chloro-4,6-dimethoxyquinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis . These interactions can influence the overall metabolic state of the cell and impact cellular function.
Transport and Distribution
Within cells and tissues, 2-Chloro-4,6-dimethoxyquinoline is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of 2-Chloro-4,6-dimethoxyquinoline within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-Chloro-4,6-dimethoxyquinoline is critical for its activity and function. It has been found to localize in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, it can be targeted to specific cellular compartments through post-translational modifications or interactions with targeting signals . These localization patterns are essential for understanding the precise mechanisms of action of 2-Chloro-4,6-dimethoxyquinoline.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-4,6-dimethoxyquinoline typically involves the chlorination of 4,6-dimethoxyquinoline. One common method includes the use of phosphorus oxychloride as a chlorinating agent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for 2-Chloro-4,6-dimethoxyquinoline often involve multi-step synthesis processes. These methods may include the use of various solvents and catalysts to optimize yield and purity. For example, a method involving the use of dimethyl sulfoxide as a solvent and a Lewis acid catalyst has been reported .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4,6-dimethoxyquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to form various hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
Substitution Reactions: Products include 2-amino-4,6-dimethoxyquinoline and 2-thio-4,6-dimethoxyquinoline.
Oxidation Reactions: Products include 2-chloro-4,6-dimethoxyquinoline-1-oxide.
Reduction Reactions: Products include 2-chloro-4,6-dimethoxy-1,2,3,4-tetrahydroquinoline.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4,6-dimethoxyquinoline can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline structure but different functional groups.
Quinine: Another antimalarial compound, quinine has a more complex structure and different pharmacological properties.
Fluoroquinolones: These antibiotics, such as ciprofloxacin, have a fluorine atom in their structure and are used to treat bacterial infections.
The uniqueness of 2-Chloro-4,6-dimethoxyquinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-chloro-4,6-dimethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-7-3-4-9-8(5-7)10(15-2)6-11(12)13-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZHPKKVXBRSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303333 | |
| Record name | 2-Chloro-4,6-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952435-01-7 | |
| Record name | 2-Chloro-4,6-dimethoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952435-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4,6-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4,6-dimethoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dimethylphenyl)-4-[4-(methanesulfonamido)piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B1661716.png)
![5-[[4-(Dimethylamino)phenyl]methylene]-1-methylbarbituric acid](/img/structure/B1661718.png)


![3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1661721.png)





![disodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate](/img/structure/B1661730.png)

